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Compound of Interest

Compound Name: 2'-TBDMS-rU

Cat. No.: B150670 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 2'-O-tert-butyldimethylsilyl

(TBDMS) uridine, a critical building block in the chemical synthesis of RNA. This document

outlines its chemical properties, its central role in solid-phase oligonucleotide synthesis, and

detailed experimental protocols for its use.

Core Data Summary
CAS Number: 64975-32-6

The following table summarizes the key quantitative data for 2'-O-tert-butyldimethylsilyl uridine:

Property Value Reference

Molecular Formula C₁₅H₂₆N₂O₆Si [1]

Molecular Weight 358.46 g/mol [1]

Appearance White Solid / Powder [1][2]

Purity Min. 95% [1]
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2'-O-tert-butyldimethylsilyl uridine is a protected nucleoside essential for the automated solid-

phase synthesis of RNA oligonucleotides. The bulky TBDMS group selectively protects the 2'-

hydroxyl group of the ribose sugar. This protection is crucial to prevent unwanted side reactions

and isomerization of the phosphodiester linkage during the synthesis process.[3] The TBDMS

group is stable under the conditions required for oligonucleotide chain elongation but can be

selectively removed under specific conditions, making it a cornerstone of modern RNA

synthesis.[3][4]

The primary application of 2'-O-TBDMS uridine is in phosphoramidite chemistry, the standard

method for synthesizing RNA sequences.[5][6] In this process, 2'-O-TBDMS protected

ribonucleoside phosphoramidites are sequentially coupled to a growing oligonucleotide chain

attached to a solid support.[6]

Experimental Protocols
The following sections detail the key experimental protocols for the use of 2'-O-TBDMS uridine

in solid-phase RNA synthesis.

Solid-Phase RNA Synthesis Cycle
The synthesis of RNA oligonucleotides using 2'-O-TBDMS protected phosphoramidites follows

a cyclical four-step process for each nucleotide addition.

Step 1: Detritylation: The 5'-O-dimethoxytrityl (DMT) protecting group on the support-bound

nucleoside is removed with a mild acid to free the 5'-hydroxyl group for the next coupling

reaction.

Step 2: Coupling: The 2'-O-TBDMS uridine phosphoramidite is activated, typically with an

activating agent like 5-benzylmercapto-1H-tetrazole or 5-ethylthio-1H-tetrazole, and coupled

to the free 5'-hydroxyl group of the growing RNA chain.[5][7][8] Longer coupling times, up to

6 minutes, are often employed to accommodate the steric bulk of the TBDMS group.[3]

Step 3: Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping reagent,

such as tert-butylphenoxyacetic anhydride, to prevent the formation of deletion mutants in

the final product.[3]
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Step 4: Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable

phosphate triester linkage using an oxidizing agent, typically an iodine solution.

This four-step cycle is repeated for each nucleotide to be added to the sequence.

Deprotection of the Synthesized Oligonucleotide
Following the completion of the synthesis, a multi-step deprotection process is required to yield

the final, unmodified RNA oligonucleotide.

Step 1: Cleavage and Base Deprotection: The oligonucleotide is first cleaved from the solid

support, and the protecting groups on the phosphate backbone (β-cyanoethyl groups) and

the nucleobases are removed.[5] This is often achieved using a mixture of concentrated

aqueous ammonia and ethanol (e.g., 3:1 v/v) or aqueous methylamine.[4][9] The use of

ethanolic ammonia helps to minimize the premature loss of the TBDMS groups, which could

lead to RNA degradation under basic conditions.[4]

Step 2: 2'-O-TBDMS Group Removal: The crucial step of removing the 2'-O-TBDMS

protecting groups is accomplished using a fluoride-containing reagent.[4] Common reagents

for this step include:

1M tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).[4]

Triethylamine tris(hydrofluoride) (TEA·3HF).[5][7]

This two-step deprotection scheme ensures the integrity of the RNA molecule.

Visualization of the RNA Synthesis Workflow
The following diagram illustrates the key stages in the solid-phase synthesis of RNA utilizing 2'-

O-TBDMS protected phosphoramidites.
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Caption: Workflow for solid-phase RNA synthesis using 2'-O-TBDMS uridine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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